molecular formula C14H13N5 B14168169 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 878421-37-5

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14168169
CAS No.: 878421-37-5
M. Wt: 251.29 g/mol
InChI Key: REQCTSWIURZECM-UHFFFAOYSA-N
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Description

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of indole and triazolopyrimidine. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-indole-2,3-dione with 5-amino-1H-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, its anticancer activity is attributed to the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined indole and triazolopyrimidine structure, which imparts distinct biological activities. Its ability to inhibit the ERK signaling pathway specifically makes it a promising candidate for anticancer research .

Properties

CAS No.

878421-37-5

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13N5/c1-10-8-13(19-14(17-10)15-9-16-19)18-7-6-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3

InChI Key

REQCTSWIURZECM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC4=CC=CC=C43

Origin of Product

United States

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